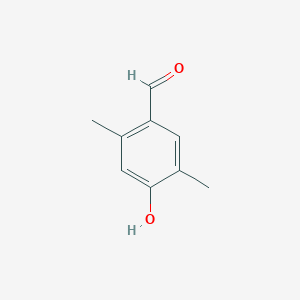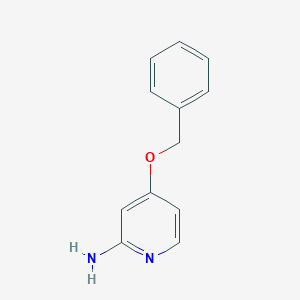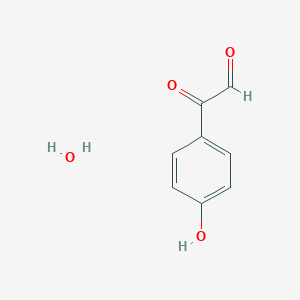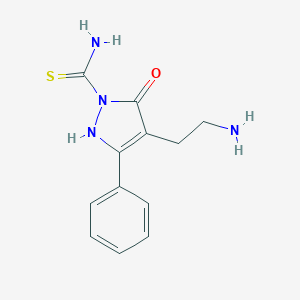
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.科学的研究の応用
Antidepressant Activity
- Studies have shown that derivatives of the compound, specifically thiophene-based pyrazolines with a carbothioamide tail unit, demonstrate potential antidepressant activities. Such compounds reduced immobility time significantly in force swimming and tail suspension tests, suggesting their therapeutic usefulness as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial and Biofilm Inhibition
- N-substituted pyrazole derivatives, including a compound structurally similar to the one , exhibited significant in vitro activity against Haemophilus influenzae and H. parainfluenzae. This included inhibitory effects on both planktonic cells and biofilm-forming cells, indicating their potential in treating infections associated with these bacteria (Kosikowska, Malm, Pitucha, Rajtar, & Polz-Dacewicz, 2013).
Tautomerism and Structural Analysis
- Pyrazoline derivatives have been synthesized and analyzed for their structural properties, including tautomerism. The existence of tautomers and their stability were discussed, offering insights into the chemical nature and reactivity of these compounds (Miguel et al., 2016).
Anticancer Activity
- Certain pyrazoline derivatives have demonstrated significant antiproliferative activity against cancer cell lines, such as HepG-2, Hela, and A549. Compounds like 1b and 2b not only exhibited potent anticancer activity but also induced apoptosis in cancer cells, suggesting their potential as antitumor drug candidates (Wang et al., 2017).
- Additionally, other studies have found that novel pyrazole derivatives can inhibit topoisomerase IIα, a crucial enzyme for cell proliferation, further demonstrating their anticancer potential (Alam et al., 2016).
Antiaggregating and Other Activities
- Some derivatives of pyrazoline have shown platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, highlighting their multifaceted pharmacological potential (Bondavalli et al., 1992).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.
将来の方向性
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less well-known compounds, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information.
特性
IUPAC Name |
4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAZAQEKLFVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
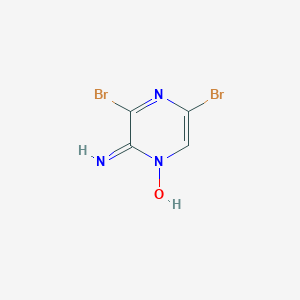
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
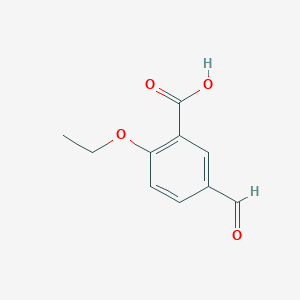
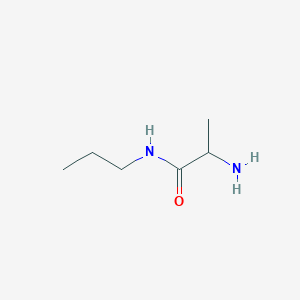
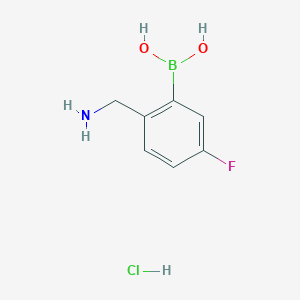
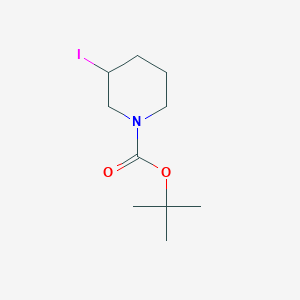
![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)
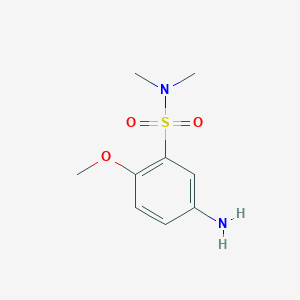
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
